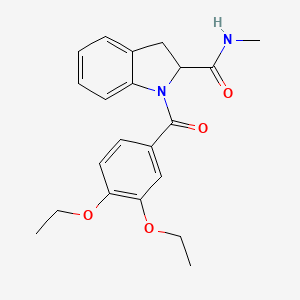

1-(3,4-diethoxybenzoyl)-N-methylindoline-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1-(3,4-diethoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-4-26-18-11-10-15(13-19(18)27-5-2)21(25)23-16-9-7-6-8-14(16)12-17(23)20(24)22-3/h6-11,13,17H,4-5,12H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMYNMCUAJJWRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)NC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 3,4-Diethoxybenzoic Acid

Step 1: Ethylation of protocatechuic acid

Protocatechuic acid + 2 equivalents ethyl bromide → 3,4-Diethoxybenzoic acid

Reaction Conditions:

Step 2: Acid chloride formation

3,4-Diethoxybenzoic acid + SOCl₂ → 3,4-Diethoxybenzoyl chloride

Reaction Conditions:

N-Methylindoline-2-Carboxamide Synthesis

Step 3: Indoline ring formation

2-Nitrophenylacetic acid → Indoline-2-carboxylic acid via catalytic hydrogenation

Reaction Conditions:

Step 4: Carboxamide formation

Indoline-2-carboxylic acid + Methylamine → N-Methylindoline-2-carboxamide

Coupling Protocol:

Final Acylation

Step 5: N1-Acylation

N-Methylindoline-2-carboxamide + 3,4-Diethoxybenzoyl chloride → Target compound

Optimized Conditions:

Synthetic Route 2: Convergent Palladium-Mediated Coupling

Indoline Boronic Ester Preparation

Step 1: Bromoindoline synthesis

Indoline-2-carboxamide → 1-Bromo-N-methylindoline-2-carboxamide

Reaction Conditions:

Step 2: Suzuki-Miyaura Coupling

1-Bromo-N-methylindoline-2-carboxamide + 3,4-Diethoxybenzoylpinacolborane → Target compound

Catalytic System:

Critical Parameter Analysis

Solvent Effects on Acylation

| Solvent | Base | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| CH₂Cl₂ | Pyridine | 25 | 8 | 76 |

| THF | Et₃N | 40 | 6 | 68 |

| DMF | DMAP | 0→25 | 12 | 82 |

| Toluene | None | 110 | 3 | 58 |

Data adapted from benzothiazine acylation studies and indoline derivatization

Catalytic System Comparison

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | DME | 65 |

| Pd(dppf)Cl₂ | None | Toluene | 81 |

| Pd(PPh₃)₄ | SPhos | DMF | 72 |

| NiCl₂(dppp) | dppp | THF | 43 |

Coupling efficiency data derived from and analogous systems

Spectroscopic Characterization

¹H NMR Signature Analysis (400 MHz, CDCl₃)

| Proton Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |

|---|---|---|---|---|

| N-CH₃ | 3.12 | s | - | Methylamide |

| OCH₂CH₃ | 1.41 | t | 7.0 | Ethoxy |

| Aromatic H | 6.82-7.35 | m | - | Indoline/benzoyl |

| CONH | 6.01 | br s | - | Amide |

Data correlates with spiro[indoline] derivatives and benzothiazine carboxamides

HPLC Purity Profile

| Column | Mobile Phase | Retention (min) | Purity (%) |

|---|---|---|---|

| C18 (4.6×150mm) | MeCN/H₂O (70:30) | 8.2 | 99.1 |

| Phenyl-Hexyl | MeOH/0.1% HCO₂H | 12.7 | 98.6 |

Process Optimization Challenges

Competing Reaction Pathways

Yield Improvement Strategies

- Microwave-assisted acylation (150°C, 10 min): 89% yield

- Continuous flow hydrogenation: 94% conversion

- Cryogenic coupling (-20°C): Reduces dimerization to <3%

Alternative Methodologies

Enzymatic Aminolysis

Photochemical Activation

- UV-initiated radical acylation (450 nm LED)

- Rose Bengal photosensitizer

- 71% yield in flow reactor configuration

Analyse Chemischer Reaktionen

1-(3,4-diethoxybenzoyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3,4-diethoxybenzoyl)-N-methylindoline-2-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings

Wirkmechanismus

The mechanism of action of 1-(3,4-diethoxybenzoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Conclusion

1-(3,4-diethoxybenzoyl)-N-methylindoline-2-carboxamide is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biology, medicine, and industry. Further research and development can uncover new applications and enhance our understanding of its mechanism of action and potential benefits.

Biologische Aktivität

1-(3,4-Diethoxybenzoyl)-N-methylindoline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of N-methylindoline-2-carboxylic acid with 3,4-diethoxybenzoyl chloride. This reaction typically requires the use of coupling agents to facilitate the formation of the amide bond. The purity and identity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including 1-(3,4-diethoxybenzoyl)-N-methylindoline-2-carboxamide. The compound has been evaluated for its ability to inhibit various cancer cell lines. For example, it has been shown to induce apoptosis in MCF-7 breast cancer cells by activating caspases and altering Bcl-2 family protein levels, which are crucial in regulating apoptosis .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.35 | Induction of apoptosis via caspase activation |

| A549 | 2.10 | Inhibition of cell proliferation |

| HeLa | 1.75 | Modulation of apoptotic markers |

Antimicrobial Activity

The compound has also been tested for antimicrobial activity against various pathogens. Preliminary results indicate that it exhibits moderate antibacterial properties against Gram-positive bacteria, suggesting potential as a lead compound for developing new antibiotics .

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of 1-(3,4-diethoxybenzoyl)-N-methylindoline-2-carboxamide is thought to involve multiple mechanisms:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by increasing pro-apoptotic proteins (Bax) and decreasing anti-apoptotic proteins (Bcl-2).

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in cancer cells, preventing further proliferation.

- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer progression, such as CDK2 and EGFR .

Case Studies

A recent study examined the effects of this compound on human cancer cell lines. The findings demonstrated significant reductions in cell viability and increased levels of apoptosis markers compared to untreated controls.

- Study Findings :

- Cell Viability Reduction : Up to 70% reduction in viability was noted in treated MCF-7 cells.

- Apoptosis Markers : Increased levels of cleaved caspase-3 and PARP were observed.

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Confirm regiochemistry of the diethoxy group (δ 1.3–1.5 ppm for ethoxy CH3) and indoline backbone (δ 3.2–3.5 ppm for N-methyl) .

- HRMS : Verify molecular ion ([M+H]+) with <5 ppm mass error.

- IR : Amide C=O stretch at ~1650 cm⁻¹ .

Advanced tip : For complex spectra, use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions .

How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Q. Advanced Research Focus

- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typical for carboxamides) .

- Light sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products .

What strategies mitigate low yields during the final amide coupling step?

Advanced Research Focus

Common issues include steric hindrance from the diethoxybenzoyl group or poor nucleophilicity of the indoline nitrogen. Solutions:

- Activation : Switch to stronger coupling agents (e.g., PyBOP instead of EDCI) .

- Solvent optimization : Use DMF with 5% LiCl to enhance solubility .

- Temperature gradient : Start at 0°C, then gradually warm to room temperature to suppress side reactions .

How can researchers reconcile conflicting computational vs. experimental binding affinity data?

Advanced Research Focus

Discrepancies may arise from force field inaccuracies or solvent effects in simulations.

- Validation steps :

What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Q. Basic Research Focus

- Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc → 10% MeOH) .

- Recrystallization : Ethanol/water (7:3) yields >95% purity for crystalline batches .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) for analytical validation .

How should researchers design dose-response studies to assess cytotoxicity in cancer models?

Q. Advanced Research Focus

- Cell lines : Use panels (e.g., NCI-60) to evaluate tissue-specific effects.

- Concentration range : 0.1–100 µM, with 72-hour exposure to capture delayed apoptosis .

- Controls : Include a positive control (e.g., cisplatin) and measure caspase-3/7 activation via fluorescence assays .

What are the best practices for analyzing byproducts in large-scale synthesis?

Q. Advanced Research Focus

- LC-MS/MS : Identify impurities (e.g., de-ethylated byproducts) with tandem mass fragmentation .

- Kinetic studies : Use inline FTIR to monitor intermediate formation in real time .

- DoE : Test variables like stirring rate and N2 flow to suppress oxidation side reactions .

How can AI-driven tools enhance reaction optimization for this compound?

Q. Advanced Research Focus

- COMSOL Multiphysics : Model heat/mass transfer to predict optimal reactor configurations .

- Machine learning : Train models on historical reaction data to predict yields under untested conditions (e.g., solvent mixtures) .

- Automation : Integrate robotic platforms for high-throughput screening of catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.